exo-norborneol chemical and physical properties
exo-norborneol chemical and physical properties
An In-depth Technical Guide to the Chemical and Physical Properties of exo-Norborneol (B145942)
Introduction
Exo-norborneol is a bicyclic alcohol featuring a rigid norbornane (B1196662) skeleton.[1] This colorless, crystalline solid is a versatile intermediate in organic synthesis, finding applications in the development of pharmaceuticals, agrochemicals, and fragrance components.[2][3] Its unique stereochemistry and the reactivity of its hydroxyl group make it a valuable building block for creating complex molecular architectures where precise stereochemical control is crucial.[3] This guide provides a comprehensive overview of the chemical and physical properties of exo-norborneol, detailed experimental protocols, and key reactivity pathways for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
The core properties of exo-norborneol are summarized in the tables below. These values represent a consensus from various sources and provide a solid foundation for experimental design and computational modeling.
General and Identification Properties
| Property | Value | Source(s) |
| IUPAC Name | rel-(1R,2R,4S)-Bicyclo[2.2.1]heptan-2-ol | [1] |
| CAS Number | 497-37-0 | [1][4] |
| Molecular Formula | C₇H₁₂O | [1][2][5] |
| Molecular Weight | 112.17 g/mol | [2][5][6][7] |
| Appearance | White to off-white crystalline solid/powder | [2][8] |
| Odor | Camphor-like | [2] |
| InChI Key | ZQTYQMYDIHMKQB-YUZWJPFSNA-N | [1] |
| SMILES | O[C@H]1C[C@@H]2CC[C@H]1C2 |
Physical and Thermodynamic Properties
| Property | Value | Source(s) |
| Melting Point | 124-128 °C | [1][5][8][9][10] |
| Boiling Point | 176-177 °C | [1][5][9][10] |
| Density | ~1.097 g/cm³ | [8][9] |
| Vapor Pressure | 2.44 mmHg at 25°C | [8][9] |
| Flash Point | 74.4 °C | [8][9] |
| Solubility | Soluble in organic solvents (ethanol, ether, methanol, DMSO); limited solubility in water. | [2][5][11][12] |
Computed Properties
| Property | Value | Source(s) |
| XLogP3 | 1.167 - 1.3 | [6][7][8] |
| Hydrogen Bond Donor Count | 1 | [6][8] |
| Hydrogen Bond Acceptor Count | 1 | [6][8] |
| Topological Polar Surface Area | 20.2 Ų | [6][7][8] |
| pKa | 15.31 ± 0.20 (Predicted) | [12] |
Spectroscopic Data
Spectroscopic data is critical for the identification and characterization of exo-norborneol. Various spectroscopic datasets are publicly available through databases such as SpectraBase and PubChem.
| Spectrum Type | Availability | Source(s) |
| ¹H NMR | Available | [6][13][14][15] |
| ¹³C NMR | Available | [6][7][13] |
| IR (FTIR) | Available | [6][7] |
| Mass Spectrometry | Available (Electron Ionization) | [4] |
| Raman | Available | [6][13] |
Reactivity and Synthetic Pathways
The reactivity of exo-norborneol is dominated by its secondary hydroxyl group. It serves as a precursor for various transformations, most notably oxidation to its corresponding ketone, norcamphor (B56629).
Caption: Core properties and reactions of exo-norborneol.
A primary synthetic route to exo-norborneol involves the acid-catalyzed hydration of norbornene.[16][17] The reaction proceeds via the formation of a non-classical carbocation, with the nucleophilic attack of water occurring preferentially from the exo face.
Experimental Protocols
Synthesis of exo-Norborneol via Hydration of Norbornene[18]
This protocol outlines the acid-catalyzed hydration of norbornene to yield exo-norborneol. The procedure emphasizes careful control of temperature and pH.
Caption: Experimental workflow for the hydration of norbornene.
Methodology:
-
In a 25-mL Erlenmeyer flask equipped with a magnetic stir bar, add 1.0 mL of water.
-
Chill the flask in an ice bath and carefully add 1.5 mL of concentrated sulfuric acid dropwise with stirring.
-
Remove the flask from the ice bath and add 450 mg of norbornene.
-
Stir the mixture on a hot plate on a low heat setting for approximately 20 minutes, or until the solid norbornene has completely dissolved.
-
Cool the reaction flask in an ice bath. Carefully neutralize the solution by adding 11 mL of 6 M NaOH dropwise with continuous stirring.
-
Verify that the solution is basic using pH paper. If not, add more NaOH in 0.2 mL increments.
-
Transfer the mixture to a separatory funnel. Rinse the flask with 10 mL of water and 10 mL of methylene chloride, adding both rinses to the funnel.
-
Extract the product into the methylene chloride layer. Separate the layers and perform a second extraction on the aqueous layer with an additional 10 mL of methylene chloride.
-
Combine the organic extracts and dry them over anhydrous sodium sulfate.
-
Remove the solvent using a rotary evaporator to yield the crude product. The final product's mass can be recorded to calculate the yield. Recrystallization from an ethanol/water mixture can be performed for further purification if necessary.
Oxidation of exo-Norborneol to Norcamphor[19]
This protocol describes the oxidation of exo-norborneol to norcamphor using a chromic acid solution (Jones oxidation).
Caption: Experimental workflow for the oxidation of exo-norborneol.
Methodology:
-
Prepare an 8N chromic acid solution by dissolving chromium trioxide (534 g) in ice water, carefully adding concentrated sulfuric acid (444 mL), and diluting to 2 L.
-
In a 5-L three-necked flask equipped with a thermometer, mechanical stirrer, and dropping funnel, dissolve 2-exo-norbornyl formate (B1220265) (510 g, 3.64 moles) in 1.5 L of reagent-grade acetone. Note: This procedure starts from the formate ester, which is then hydrolyzed in situ or used directly. For starting with pure exo-norborneol, adjust stoichiometry accordingly.
-
Cool the flask in an ice bath.
-
Add the 8N chromic acid solution from the dropping funnel at a rate that maintains the internal reaction temperature between 20–30°C.
-
Continue adding the oxidant until the brownish-orange color persists, indicating the reaction is complete.
-
Add a slight excess of the oxidant and stir the solution overnight at room temperature.
-
Proceed with standard workup procedures to isolate the norcamphor product.
Safety and Handling
Exo-norborneol should be handled with standard laboratory precautions.
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and lab coats.[18]
-
Handling: Use in a well-ventilated area. Minimize dust generation and accumulation. Wash hands thoroughly after handling.[18][19]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly closed container, away from incompatible substances such as strong oxidizing agents.[18][19][20]
-
First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water.[19][20] If inhaled, move to fresh air.[18][19] If ingested, rinse mouth with water and seek medical attention.[18][19]
This document provides a technical foundation for the use of exo-norborneol in a research and development setting. For specific applications, further investigation into reaction optimization and safety protocols is recommended.
References
- 1. exo-Norborneol - Wikipedia [en.wikipedia.org]
- 2. CAS 497-37-0: exo-Norborneol | CymitQuimica [cymitquimica.com]
- 3. nbinno.com [nbinno.com]
- 4. exo-Norbornyl alcohol [webbook.nist.gov]
- 5. 497-37-0 CAS MSDS (EXO-NORBORNEOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. Norborneol, exo-(+)- | C7H12O | CID 10855417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Exo-Norborneol | C7H12O | CID 11040657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
- 9. exo-norborneol | CAS#:497-37-0 | Chemsrc [chemsrc.com]
- 10. exo-Norborneol 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 11. labsolu.ca [labsolu.ca]
- 12. chembk.com [chembk.com]
- 13. spectrabase.com [spectrabase.com]
- 14. EXO-NORBORNEOL(497-37-0) 1H NMR [m.chemicalbook.com]
- 15. researchgate.net [researchgate.net]
- 16. cram.com [cram.com]
- 17. dept.harpercollege.edu [dept.harpercollege.edu]
- 18. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 19. chemicalbook.com [chemicalbook.com]
- 20. cdn.chemservice.com [cdn.chemservice.com]
